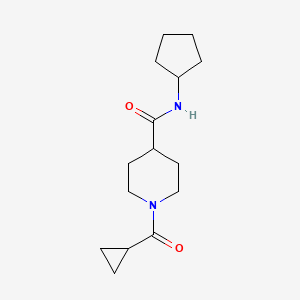
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide increases GABA levels in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as valproic acid and benzodiazepines.
Biochemical and Physiological Effects
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to increase the expression of GABA receptors in the brain, leading to increased sensitivity to GABA. It has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide for lab experiments is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. It also has good bioavailability and can be administered orally, making it a convenient drug for preclinical studies. However, one limitation is that N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has a short half-life in the body, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in patients who do not respond to current treatments. Another area of interest is its potential use in the treatment of addiction, particularly for drugs such as cocaine and methamphetamine. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide on brain function and to optimize dosing and administration strategies.
Métodos De Síntesis
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of cyclopentanone with nitromethane to form nitrocyclopentane. This compound is then reduced to cyclopentylamine, which is further reacted with cyclopropanecarbonyl chloride to form the final product, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(16-13-3-1-2-4-13)11-7-9-17(10-8-11)15(19)12-5-6-12/h11-13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOXRRXKJMBJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

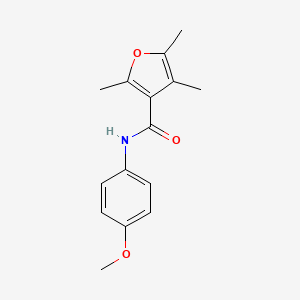
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

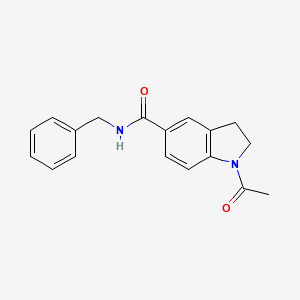
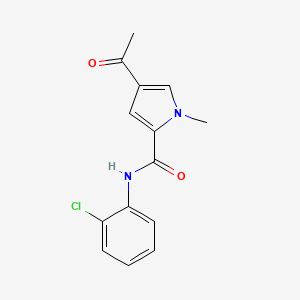
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)

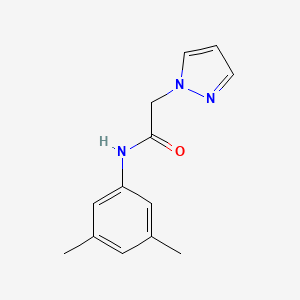
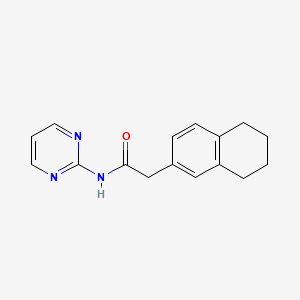
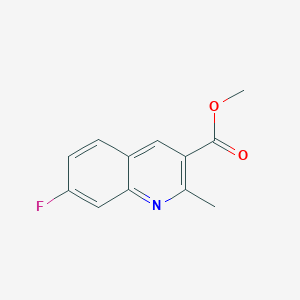

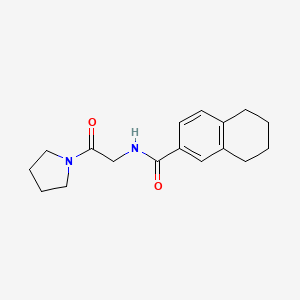
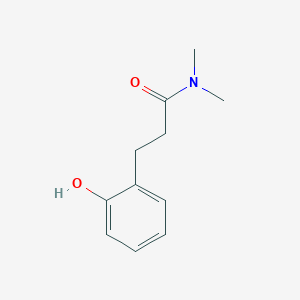
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)